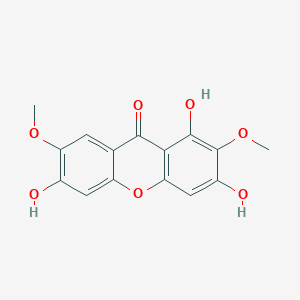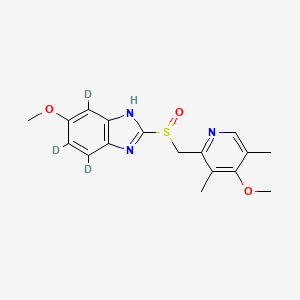
1,3,6-Trihydroxy-2,7-dimethoxyxanthen-9-one
Vue d'ensemble
Description
1,3,6-Trihydroxy-2,7-dimethoxyxanthen-9-one is a chemical compound with the molecular formula C15H12O7 . It has an average mass of 304.252 Da and a monoisotopic mass of 304.058289 Da . This compound is also known as Onjixanthone II .
Synthesis Analysis
The synthesis of xanthones like 1,3,6-Trihydroxy-2,7-dimethoxyxanthen-9-one has been a subject of research for many years . Various methods have been developed, including the classical and modified Grover, Shah, and Shah reaction; the use of ytterbium, palladium, ruthenium, copper catalysis; the use of chromen-4-ones as building blocks; the use of the Friedel–Crafts reaction; Ullmann-ether coupling; metal-free oxidative coupling; intermolecular and intramolecular couplings; xanthone synthesis via the intermolecular Diels–Alder reaction; a novel decarboxylative aminocatalytic strategy; use of the Michael reaction, and the use of the Knoevenagel–Michael, Michael/Michael, Michael/Henry cycloadditions; and [4+2] cycloaddition .Molecular Structure Analysis
The molecular structure of 1,3,6-Trihydroxy-2,7-dimethoxyxanthen-9-one consists of 15 carbon atoms, 12 hydrogen atoms, and 7 oxygen atoms . It has a complex structure with multiple hydroxy and methoxy groups attached to a xanthen-9-one backbone .Physical And Chemical Properties Analysis
1,3,6-Trihydroxy-2,7-dimethoxyxanthen-9-one has a density of 1.5±0.1 g/cm3, a boiling point of 580.2±50.0 °C at 760 mmHg, and a flash point of 222.7±23.6 °C . It has a molar refractivity of 74.5±0.3 cm3, a polar surface area of 105 Å2, and a molar volume of 196.9±3.0 cm3 .Applications De Recherche Scientifique
Natural Occurrence and Synthesis
1,3,6-Trihydroxy-2,7-dimethoxyxanthen-9-one is a compound that has been isolated and identified in various natural sources. For instance, it has been extracted from the roots of Bredemeyera floribunda and Securidaca inappendiculata, indicating its presence in diverse plant species (Silveira et al., 1995), (Kang et al., 2009). Additionally, synthesis of related xanthones has been explored, showcasing the potential for laboratory production and modification of these compounds for various applications (Gujral & Gupta, 1979).
Structural Analysis
Studies have focused on the crystal structure of xanthone derivatives, providing insights into their molecular configurations. This structural information is crucial for understanding the chemical properties and potential applications of these compounds (Xiong et al., 2011), (Boonnak et al., 2010).
Antioxidant Properties
Research has shown that xanthone derivatives, including those related to 1,3,6-Trihydroxy-2,7-dimethoxyxanthen-9-one, exhibit antioxidant properties. These findings suggest potential applications in preventing or treating diseases associated with oxidative stress (Veljović et al., 2015).
Antiviral Activity
Some xanthone derivatives have been found to demonstrate significant antiviral activity. This suggests the potential for developing xanthone-based therapeutic agents for viral infections (Carr et al., 1976).
Propriétés
IUPAC Name |
1,3,6-trihydroxy-2,7-dimethoxyxanthen-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O7/c1-20-10-3-6-9(4-7(10)16)22-11-5-8(17)15(21-2)14(19)12(11)13(6)18/h3-5,16-17,19H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEDZADGBRDMLGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)C3=C(O2)C=C(C(=C3O)OC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,6-Trihydroxy-2,7-dimethoxyxanthen-9-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






